molecular formula C14H21ClO2S B14341862 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride CAS No. 92277-99-1

3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride

Cat. No.: B14341862
CAS No.: 92277-99-1
M. Wt: 288.8 g/mol
InChI Key: CJPXBWQXDLJJMD-UHFFFAOYSA-N
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Description

3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C14H21ClO2S It is known for its unique structure, which includes a thiolan-1-ium ring substituted with a butyl group and a 2,5-dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzaldehyde with butylthiol in the presence of a suitable catalyst The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiolan-1-ium ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the butyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the 2,5-dihydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-1-(2,4-dihydroxyphenyl)thiolan-1-ium chloride
  • 3-Butyl-1-(2,6-dihydroxyphenyl)thiolan-1-ium chloride
  • 3-Butyl-1-(3,5-dihydroxyphenyl)thiolan-1-ium chloride

Uniqueness

3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

92277-99-1

Molecular Formula

C14H21ClO2S

Molecular Weight

288.8 g/mol

IUPAC Name

2-(3-butylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride

InChI

InChI=1S/C14H20O2S.ClH/c1-2-3-4-11-7-8-17(10-11)14-9-12(15)5-6-13(14)16;/h5-6,9,11H,2-4,7-8,10H2,1H3,(H-,15,16);1H

InChI Key

CJPXBWQXDLJJMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC[S+](C1)C2=C(C=CC(=C2)O)O.[Cl-]

Origin of Product

United States

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